(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone
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Description
(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial Activity : New derivatives synthesized using a benzothiazole scaffold, including structures similar to the queried compound, have shown variable and modest antimicrobial activities against bacteria and fungi, indicating their potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Further, compounds featuring piperazine and benzothiazole units have demonstrated significant antimicrobial properties, suggesting their utility in combating microbial infections (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Anticancer and Antituberculosis Properties : Derivatives incorporating elements of the queried compound's structure have been synthesized and evaluated for their anticancer and antituberculosis activities. Selected compounds showed promising in vitro anticancer activity against specific cancer cell lines and significant antituberculosis effects, highlighting their potential as leads for developing new therapeutics in these areas (Mallikarjuna, Padmashali, & Sandeep, 2014).
Anti-Mycobacterial Chemotypes : The benzothiazol-2-yl(piperazin-1-yl)methanone scaffold has been identified as a new anti-mycobacterial chemotype, with derivatives showing low micromolar range activity against Mycobacterium tuberculosis. This discovery opens new avenues for developing antituberculosis drugs based on this and similar chemical structures (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).
Properties
IUPAC Name |
[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-cyclohexylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O2S/c1-25-15-8-7-14(20)17-16(15)21-19(26-17)23-11-9-22(10-12-23)18(24)13-5-3-2-4-6-13/h7-8,13H,2-6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGGJHLMCFADAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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